molecular formula C15H22BrNO6 B4002489 2-{[4-(4-bromo-2-methylphenoxy)butyl]amino}ethanol ethanedioate (salt)

2-{[4-(4-bromo-2-methylphenoxy)butyl]amino}ethanol ethanedioate (salt)

Cat. No.: B4002489
M. Wt: 392.24 g/mol
InChI Key: LQKSPQOSWFOBGR-UHFFFAOYSA-N
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Description

2-{[4-(4-bromo-2-methylphenoxy)butyl]amino}ethanol ethanedioate (salt) is a useful research compound. Its molecular formula is C15H22BrNO6 and its molecular weight is 392.24 g/mol. The purity is usually 95%.
The exact mass of the compound 2-{[4-(4-bromo-2-methylphenoxy)butyl]amino}ethanol ethanedioate (salt) is 391.06305 g/mol and the complexity rating of the compound is 264. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-{[4-(4-bromo-2-methylphenoxy)butyl]amino}ethanol ethanedioate (salt) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-{[4-(4-bromo-2-methylphenoxy)butyl]amino}ethanol ethanedioate (salt) including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Environmental Impacts and Toxicology

2,4,6-Tribromophenol, a substance closely related to brominated phenolic compounds like 2-{[4-(4-bromo-2-methylphenoxy)butyl]amino}ethanol ethanedioate (salt), has been extensively studied for its environmental presence and toxicological effects. It is both an intermediate in the synthesis of brominated flame retardants and a degradation product of these substances. This compound, owing to its various sources, is ubiquitously found in the environment, including in water bodies and even in house dust and foodstuffs, presenting a significant exposure route for humans. Despite its widespread occurrence, there is a lack of comprehensive knowledge about its toxicokinetics and toxicodynamics, highlighting a critical area for future research to understand its environmental and health impacts better (Koch & Sures, 2018).

Biodegradation and Environmental Fate

Research on the biodegradation and environmental fate of similar brominated compounds provides insight into the potential environmental behavior of 2-{[4-(4-bromo-2-methylphenoxy)butyl]amino}ethanol ethanedioate (salt). For instance, the degradation processes of 1,3-propanediol and 2,3-butanediol, compounds with potential relevance due to their structural or functional similarity, have been reviewed, underscoring the complexity and cost implications of their separation from microbial production processes. This review emphasizes the need for improved methods concerning yield, purity, and energy consumption in the biodegradation of such compounds, pointing towards a broader understanding required for substances like 2-{[4-(4-bromo-2-methylphenoxy)butyl]amino}ethanol ethanedioate (salt) (Xiu & Zeng, 2008).

Application in Advanced Oxidation Processes

The degradation of pharmaceuticals and personal care products (PPCPs) through advanced oxidation processes (AOPs) is a relevant field for the application of compounds like 2-{[4-(4-bromo-2-methylphenoxy)butyl]amino}ethanol ethanedioate (salt). A comprehensive review of AOPs highlights their effectiveness in breaking down recalcitrant compounds in water, indicating the potential use of 2-{[4-(4-bromo-2-methylphenoxy)butyl]amino}ethanol ethanedioate (salt) in environmental remediation and water treatment technologies. This area of research is crucial for mitigating environmental pollution and addressing water scarcity issues by removing harmful substances from water sources (Qutob, Hussein, Alamry, & Rafatullah, 2022).

Properties

IUPAC Name

2-[4-(4-bromo-2-methylphenoxy)butylamino]ethanol;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20BrNO2.C2H2O4/c1-11-10-12(14)4-5-13(11)17-9-3-2-6-15-7-8-16;3-1(4)2(5)6/h4-5,10,15-16H,2-3,6-9H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQKSPQOSWFOBGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)OCCCCNCCO.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22BrNO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.